3-Ethyl-1,2-dimethylcyclohexa-1,4-diene
Description
3-Ethyl-1,2-dimethylcyclohexa-1,4-diene (C₁₀H₁₄) is a cyclohexadiene derivative featuring a conjugated diene system (1,4-diene) with three substituents: ethyl at position 3 and methyl groups at positions 1 and 2. Its molecular structure imparts unique steric and electronic properties, influencing reactivity and stability. The compound’s average molecular mass is 134.222 g/mol, with a monoisotopic mass of 134.109550 g/mol .
Properties
CAS No. |
125909-70-8 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3-ethyl-1,2-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-4-10-7-5-6-8(2)9(10)3/h5,7,10H,4,6H2,1-3H3 |
InChI Key |
JWYIMGQSFPZVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CCC(=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a cyclohexene derivative. For instance, the reaction of 1,3-butadiene with an appropriate dienophile under controlled conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. Catalysts such as transition metal complexes can facilitate the cyclization and functionalization of linear precursors to form the cyclohexene ring. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,2-dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon (Pd/C) can yield the corresponding cyclohexane derivative.
Substitution: Electrophilic substitution reactions can occur at the alkyl-substituted positions, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide
Reduction: Hydrogen gas, Pd/C catalyst
Substitution: Halogens (e.g., Br2, Cl2), alkyl halides
Major Products
Oxidation: Epoxides, diols
Reduction: Cyclohexane derivatives
Substitution: Halogenated or alkylated cyclohexenes
Scientific Research Applications
3-Ethyl-1,2-dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of dienes and the mechanisms of cycloaddition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: Derivatives of this compound may exhibit pharmacological properties, making it a potential lead compound for drug development.
Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene in chemical reactions involves the interaction of its double bonds with electrophiles or nucleophiles. The conjugated diene system allows for resonance stabilization of intermediates, facilitating reactions such as electrophilic addition and cycloaddition. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Steric Effects : The 3-ethyl group in the target compound introduces greater steric hindrance compared to the vinyl group in its structural isomer (1,2-dimethyl-3-vinylcyclohexa-1,4-diene) . This may reduce ring strain but slow down reactions requiring planar transition states.
Thermal Decomposition Kinetics
Table 2: Comparative Thermal Stability and Decomposition Data
Analysis :
- The 1,2-dimethylcyclohexa-1,4-diene exhibits a lower activation energy (185 kJ/mol) compared to the 1-ethyl analogue (192 kJ/mol), suggesting that methyl substituents at positions 1 and 2 stabilize the transition state during decomposition .
- The absence of data for the vinyl-substituted compound () and the target 3-ethyl compound highlights a research gap. However, extrapolating from existing studies, the 3-ethyl group’s bulkiness likely increases activation energy relative to smaller substituents.
Reactivity in Atmospheric Chemistry
Cyclohexadienes with alkyl substituents, such as 1-ethyl or 1,2-dimethyl derivatives, participate in aerosol formation when reacting with ozone and sulfur dioxide. For instance, Cox and Penkett (1972) demonstrated that alkyl-substituted dienes enhance nucleation rates due to their lower volatility and higher affinity for sulfonic acid derivatives . The 3-ethyl-1,2-dimethyl variant, with its three alkyl groups, is expected to exhibit even stronger aerosol-forming tendencies, though experimental validation is needed.
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